molecular formula C7H6N2S B8644325 1-(Thiophen-2-yl)-1H-imidazole CAS No. 85326-66-5

1-(Thiophen-2-yl)-1H-imidazole

Cat. No. B8644325
M. Wt: 150.20 g/mol
InChI Key: DOOBZXAXOJNMMN-UHFFFAOYSA-N
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Patent
US04810800

Procedure details

Under nitrogen, solid imidazole (34 g, 0.5 mol) is added cautiously to a slurry of 20.9 g (0.55 mol) 50% NaH dispersion in 500 ml dry DMF. After hydrogen evolution ceases, 115 g (0.55 mol) 2-iodothiophene in 100 ml DMF is added. The reaction is heated at 150° C. for 18 hours. After cooling, the reaction is diluted with 2 liters of water and the product extracted into EtOAc (2×400 ml). After drying, (Na2SO4) the solvent is removed to give crude 1-(2-thienyl)imidazole. The product is purified by vacuum distillation.
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[H-].[Na+].[H][H].I[C:11]1[S:12][CH:13]=[CH:14][CH:15]=1>CN(C=O)C.O>[S:12]1[CH:13]=[CH:14][CH:15]=[C:11]1[N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
20.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
115 g
Type
reactant
Smiles
IC=1SC=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the product extracted into EtOAc (2×400 ml)
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
(Na2SO4) the solvent is removed

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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